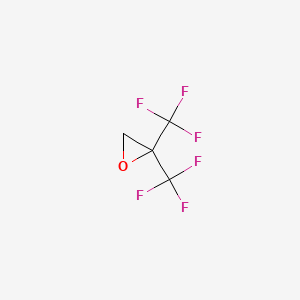
3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one
Descripción general
Descripción
3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one, also known as BMEC, is a synthetic compound that belongs to the class of flavonoids. It is used in scientific research for its potential therapeutic properties, especially in the field of cancer research.
Mecanismo De Acción
3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell proliferation and survival. 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one inhibits the PI3K/Akt/mTOR pathway by downregulating the expression of Akt and mTOR, which are key regulators of cell growth and survival. 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one also inhibits the MAPK/ERK pathway by suppressing the activation of ERK, which is involved in cell proliferation and migration.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one has been reported to have anti-inflammatory, antioxidant, and neuroprotective effects. 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one also regulates the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one is also relatively stable and can be easily synthesized in large quantities. However, 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one has some limitations, including its poor solubility in water and its potential toxicity towards normal cells at high concentrations.
Direcciones Futuras
There are several future directions for 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one research, including the development of more potent and selective analogs, the investigation of its mechanism of action in vivo, and the exploration of its potential use in combination with other anticancer agents. 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one also has potential applications in other fields, such as neurodegenerative diseases and inflammation. Further research is needed to fully understand the therapeutic potential of 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one and its underlying mechanisms of action.
Conclusion:
In conclusion, 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one is a synthetic compound with potential therapeutic properties, especially in the field of cancer research. 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one inhibits the growth of cancer cells by regulating multiple signaling pathways involved in cell proliferation and survival. 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one also has a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. Although 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one has some limitations, it has several advantages for lab experiments and has potential applications in other fields. Further research is needed to fully explore the therapeutic potential of 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one and its underlying mechanisms of action.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one has been extensively studied for its potential anticancer properties. In vitro studies have shown that 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one inhibits the growth of various cancer cell lines, including breast, lung, colon, and liver cancer cells. 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-7-ethoxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3/c1-3-21-14-8-9-15-11(2)17(18(20)22-16(15)10-14)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVZKZJNSRZZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl Acetate](/img/structure/B3041538.png)
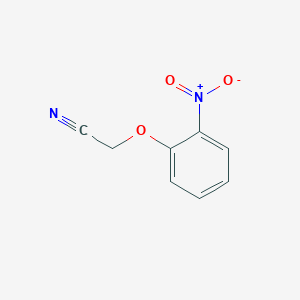
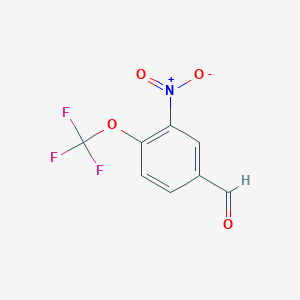
![1-methyl-4-[(E)-2-nitroethenyl]pyrazole](/img/structure/B3041544.png)
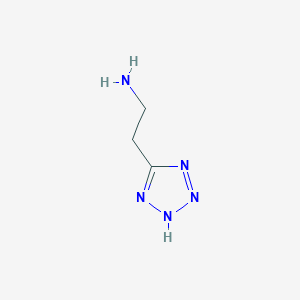
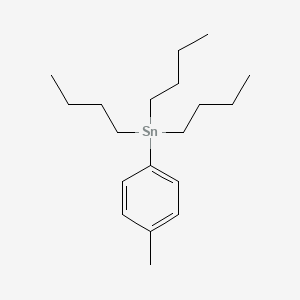
![[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B3041548.png)
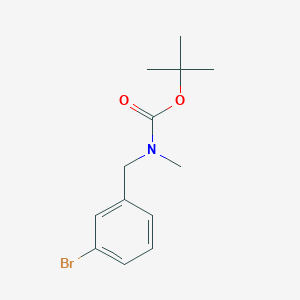

![Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3041553.png)

